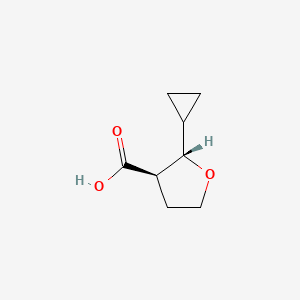

![molecular formula C14H13N3O4S B2475358 5-(甲氧基甲基)-3-(苯磺酰基)吡唑并[1,5-a]嘧啶-7-醇 CAS No. 685108-18-3](/img/structure/B2475358.png)

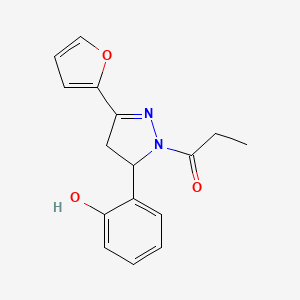

5-(甲氧基甲基)-3-(苯磺酰基)吡唑并[1,5-a]嘧啶-7-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

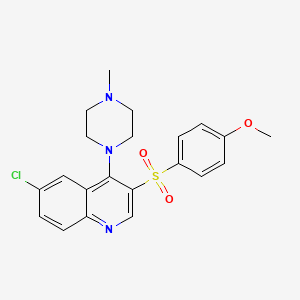

The compound “5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been associated with various modes of action against different diseases .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been explored through the creation of a focused library of analogues . A strategy for the synthesis of pyrazolo[1,5-a]isoquinolines has been developed, which involves a four-step cascade sequence, including copper (II)-catalyzed regioselective bicyclization, nucleophilic addition of H2O, aerobic oxidation, and aromatization .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is complex and has been associated with various modes of action against diseases . The core of this scaffold has been identified several times previously .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines include oxidative C–H/C–H cross-coupling with various five-membered heteroarenes . This reaction is facilitated by the use of Pd(OAc)2 as the catalyst and AgOAc as the oxidant .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are complex and depend on the specific substitutions on the core structure .科学研究应用

合成和药用方面

吡唑并[1,5-a]嘧啶骨架因其广泛的药用特性而受到药物发现的高度重视。这些化合物已显示出作为抗癌剂、中枢神经系统 (CNS) 调节剂、抗感染剂、抗炎剂以及其他治疗领域的显着潜力。围绕这些骨架的构效关系 (SAR) 研究一直是一个焦点,从而为各种疾病靶点衍生出许多先导化合物。用于开发吡唑并[1,5-a]嘧啶衍生物的合成策略突出了此类新药候选物的多功能性和潜力 (Cherukupalli 等,2017)。

合成中的区域取向

吡唑并[1,5-a]嘧啶的合成涉及复杂的反应,其中区域取向起着关键作用。了解 3(5)-氨基吡唑与 1,3-双亲电试剂之间的反应的区域选择性对于正确组装吡唑并[1,5-a]嘧啶核心至关重要。对于希望利用这种支架开发有效且选择性的候选药物的药用化学家来说,这种知识至关重要 (Mohamed & Mahmoud,2019)。

杂化催化剂的重要性

吡唑并[1,5-a]嘧啶衍生物和其他相关杂环化合物的合成通常涉及使用杂化催化剂以提高效率和选择性。这些催化剂,从有机催化剂到纳米催化剂,在开发具有增强生物活性的新型化合物中发挥着关键作用。这些催化剂在合成杂环化合物中的应用突显了药用化学领域的持续创新 (Parmar 等,2023)。

用于光电材料的功能化化合物

研究已扩展到在光电子学中使用吡唑并[1,5-a]嘧啶衍生物和类似化合物。这些化合物由于其电子特性,已在发光材料、光电转换元件和有机发光二极管 (OLED) 中找到应用。将这些杂环化合物整合到光电材料中展示了它们在药物应用之外的多功能性 (Lipunova 等,2018)。

作用机制

The mechanism of action of these compounds is not related to cell-wall biosynthesis, isoprene biosynthesis, or iron uptake . Resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen .

未来方向

属性

IUPAC Name |

3-(benzenesulfonyl)-5-(methoxymethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c1-21-9-10-7-13(18)17-14(16-10)12(8-15-17)22(19,20)11-5-3-2-4-6-11/h2-8,15H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLUNYHDQMHMOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)N2C(=N1)C(=CN2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2475280.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2475289.png)

![N-[(4-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2475293.png)

![2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2475295.png)